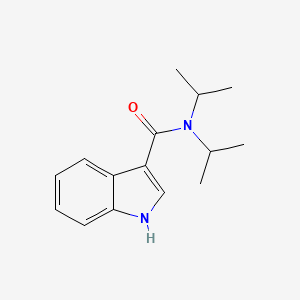
N,N-Diisopropyl-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N,N-Diisopropyl-1H-indole-3-carboxamide and related compounds often involves innovative methodologies that utilize multicomponent reactions, C-H activation, and electrophilic addition. For example, Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide with aryl boronic acids demonstrates a mild and efficient approach towards diverse product formation, highlighting the versatility of indole derivatives in organic synthesis (Zheng et al., 2014). Additionally, palladium-catalyzed cyclization of o-alkynyltrifluoroacetanilides followed by isocyanide insertion offers a base-controlled synthesis pathway for 2-substituted 1H-indole-3-carboxamides (Hu et al., 2012).
Molecular Structure Analysis
The molecular structure of indole derivatives has been elucidated through spectroscopic and X-ray crystallographic analysis, revealing insights into their three-dimensional arrangements and the interactions governing their assembly. A detailed structural examination of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide demonstrated its monoclinic crystal system with specific intra-molecular and intermolecular hydrogen bonding, highlighting the complex nature of indole carboxamide derivatives (Al-Ostoot et al., 2019).
Chemical Reactions and Properties
Indole derivatives engage in various chemical reactions, offering a broad substrate scope and functional group compatibility. These reactions include Rhodium-catalyzed cyclization, tandem-type processes for the synthesis of indole-3-carboxamides, and multicomponent Ugi reactions. Such methodologies underscore the synthetic potential and versatility of indole carboxamides in creating structurally diverse compounds with potential biological activities (Mizukami et al., 2016).
Physical Properties Analysis
Indole derivatives exhibit a range of physical properties that are crucial for their application in various fields. For instance, the crystalline structure analysis of N-methyl-1H-indole-2-carboxamide from marine fungus illustrates the planarity of the molecular structure and the hydrogen bonding patterns that influence its physical state and interactions (Manríquez et al., 2009).
Chemical Properties Analysis
The chemical properties of indole carboxamides, such as reactivity and stability, are influenced by their molecular structure. The reaction of indole carboxylic acid/amide with propargyl alcohols, for instance, showcases the chemical versatility of indole derivatives in forming complex structures through annulation and migration reactions, highlighting their potential in synthetic organic chemistry (Selvaraj et al., 2019).
Applications De Recherche Scientifique
Allosteric Modulation of Dopamine Receptors
N,N-Diisopropyl-1H-indole-3-carboxamide derivatives have been investigated for their role as allosteric modulators of dopamine receptors. A study demonstrated the use of related indole-2-carboxamide compounds in targeting the dopamine D2 receptor (D2R), displaying allosteric pharmacology sensitive to mutations in the receptor. This suggests potential applications in modulating dopamine-related pathways and disorders (Mistry et al., 2015).
Anti-inflammatory and Analgesic Properties
Compounds closely related to N,N-Diisopropyl-1H-indole-3-carboxamide have been synthesized and found to possess potent anti-inflammatory and analgesic activities. This was demonstrated through animal models, indicating potential therapeutic applications in pain and inflammation management (Nakashima et al., 1984).
Monoamine Oxidase B Inhibition
Indole-carboxamides, including those structurally similar to N,N-Diisopropyl-1H-indole-3-carboxamide, have been discovered as potent and selective inhibitors of monoamine oxidase B (MAO-B). These compounds are of interest due to their potential application in treating neurological disorders (Tzvetkov et al., 2014).
Applications in Tuberculosis Treatment
Indole-2-carboxamide derivatives have shown promise as antituberculosis agents. These compounds inhibit MmpL3, a mycolic acid transporter in Mycobacterium tuberculosis, presenting a novel approach for treating tuberculosis (Kondreddi et al., 2013).
Chemical Synthesis and Molecular Modification
Studies have focused on the chemical synthesis and molecular modification of indole-carboxamides, aiming to optimize their pharmacological properties. This includes exploring different synthetic strategies and structure-activity relationships to enhance their therapeutic potential (Hassan et al., 2021).
Orientations Futures
Indole derivatives, including “N,N-Diisopropyl-1H-indole-3-carboxamide”, have diverse biological activities and hold immense potential for exploration for newer therapeutic possibilities . Their broad-spectrum biological activities have sparked interest among researchers to synthesize a variety of indole derivatives for screening different pharmacological activities .
Propriétés
IUPAC Name |
N,N-di(propan-2-yl)-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-10(2)17(11(3)4)15(18)13-9-16-14-8-6-5-7-12(13)14/h5-11,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFREVDAPBWYNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diisopropyl-1H-indole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Cyclopentyl-3-(5-(thiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2484805.png)
![N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2484808.png)
![7-Chloro-1-(4-chlorophenyl)-2-(2-(dimethylamino)ethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2484809.png)
![(2-Chloropyridin-4-yl)-[4-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B2484810.png)
![(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(thiophen-3-yl)methanone](/img/structure/B2484811.png)
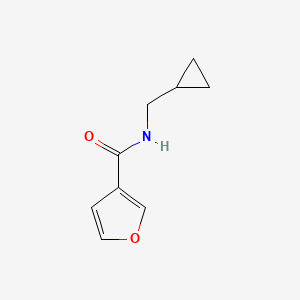
![4-{[2-(Benzylsulfonyl)ethyl]sulfanyl}aniline](/img/structure/B2484815.png)
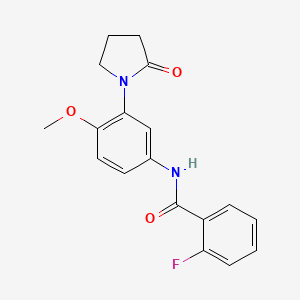
![5-Bromo-2-methyl-3-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B2484817.png)
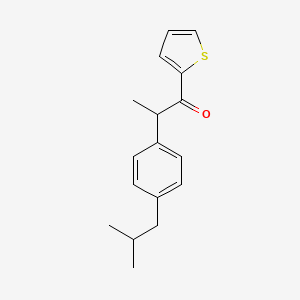
![6-Chlorothiazolo[4,5-B]pyridin-2-amine](/img/structure/B2484823.png)
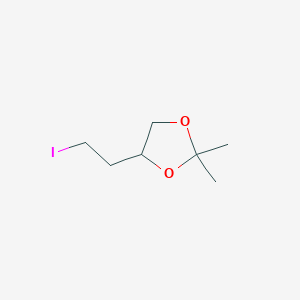
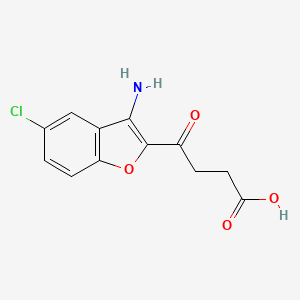
![Ethyl 4-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B2484826.png)